![molecular formula C11H10ClFO2 B6609534 rac-(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid CAS No. 2866322-24-7](/img/structure/B6609534.png)
rac-(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
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Overview
Description
Rac-(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid, also known as rac-CFPCA, is an organic compound used in a variety of scientific research applications. It is a cyclic, chiral molecule that is composed of one carbon atom, two hydrogen atoms, one chlorine atom, one fluorine atom, and two methyl groups. The compound has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Rac-CFPCA has a variety of scientific research applications. It is used in biochemical and physiological studies as a chiral ligand for the binding of proteins and other molecules. It is also used in pharmacological studies to study the effects of drugs on the body. Additionally, it is used in laboratory experiments to study the effects of different compounds on the behavior of cells.
Mechanism of Action
Rac-CFPCA is an organic compound that binds to proteins and other molecules in the body. It binds to the proteins and molecules through a process known as chiral recognition. This process involves the recognition of the chiral center of the compound, which is the carbon atom with two methyl groups attached to it. Once the compound binds to the protein, it alters the protein's structure and function, which can lead to changes in the behavior of the cell.
Biochemical and Physiological Effects
Rac-CFPCA has a wide range of biochemical and physiological effects. It has been shown to alter the activity of enzymes, receptors, and transporters, as well as to modulate the expression of genes. Additionally, it has been shown to have an effect on the metabolism of nutrients, hormones, and other molecules. Furthermore, it has been shown to have an effect on the structure and function of the cell membrane, as well as the release of neurotransmitters.
Advantages and Limitations for Lab Experiments
Rac-CFPCA has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it can be used in a variety of experiments and can be easily synthesized. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for studying the effects of different compounds on the body. On the other hand, it has several limitations. For example, it is not very stable and can degrade quickly when exposed to light or heat. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
The use of rac-(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid in scientific research applications is likely to continue to increase in the future. One potential application is in the study of drug metabolism and pharmacokinetics. Additionally, it could be used to study the effects of different compounds on the behavior of cells. Furthermore, it could be used in the development of new drugs and therapies. Additionally, it could be used to study the effects of environmental pollutants on the body. Finally, it could be used to study the effects of different compounds on the immune system.
Synthesis Methods
The synthesis of rac-(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid is a relatively simple process. It begins with the reaction of 2-chloro-4-fluorophenol with methylmagnesium bromide to form a Grignard reagent. The Grignard reagent is then reacted with ethyl acetoacetate to form rac-(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in anhydrous conditions.
properties
IUPAC Name |
(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO2/c1-11(5-8(11)10(14)15)7-3-2-6(13)4-9(7)12/h2-4,8H,5H2,1H3,(H,14,15)/t8-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMJDWGSFGGSPG-GZMMTYOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]1C(=O)O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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